

Icomidocholic Acid (Aramchol) Preclinical Safety & Toxicology Technical Support Center

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Compound of Interest		
Compound Name:	Icomidocholic acid	
Cat. No.:	B1665158	Get Quote

This technical support center provides detailed information on the preclinical toxicity and safety profile of **Icomidocholic acid**, also known as Aramchol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Icomidocholic acid**?

A1: **Icomidocholic acid** is an orally active, liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the metabolism of fats, and its inhibition by **Icomidocholic acid** leads to a reduction in liver fat content and has demonstrated anti-fibrotic effects.[1]

Q2: What is the known preclinical safety profile of **Icomidocholic acid**?

A2: Preclinical studies have shown a favorable safety profile for **Icomidocholic acid**. In sixmonth chronic toxicology studies in rats and dogs, no treatment-related mortalities or significant adverse events were observed even at high doses.[2] The maximum tolerated dose was not reached in these studies, suggesting a wide safety margin.[2]

Q3: Have any adverse effects been noted in preclinical toxicology studies?

A3: In a six-month study in dogs, a decrease in total blood cholesterol levels and a slight increase in the size of the adrenal glands were observed at the highest dose. These findings were considered a pharmacodynamic effect (a biochemical and physiological effect of the drug





on the body) related to the drug's mechanism of action on lipid metabolism, rather than a toxic effect.[2]

Q4: What animal species have been used in the preclinical safety assessment of **Icomidocholic acid**?

A4: The preclinical safety of **Icomidocholic acid** has been evaluated in both a rodent species (rats) and a non-rodent species (dogs).[2] This is in compliance with the European Medicines Agency's ICH M3 (R2) guidelines for the non-clinical safety studies of pharmaceuticals.[2][3]

Troubleshooting Guide for Preclinical Experiments



Troubleshooting & Optimization

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Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected changes in serum lipid profiles (e.g., decreased cholesterol).	This may be a pharmacodynamic effect of Icomidocholic acid, consistent with its mechanism of action as an SCD1 inhibitor.	1. Review the expected pharmacological effects of SCD1 inhibition. 2. Compare the observed changes with published data from preclinical studies. 3. Correlate lipid profile changes with other endpoints (e.g., liver enzyme levels, histopathology) to differentiate between pharmacology and toxicity.
Difficulty in achieving desired plasma exposure levels.	Icomidocholic acid is classified as a Biopharmaceuticals Classification System (BCS) Class IV drug, which can lead to exposure that is subproportional to the administered dose.	1. Consider alternative dosing vehicles or formulations to improve solubility and absorption. 2. Evaluate split-dosing regimens, which have been shown to increase drug exposure. 3. Conduct pharmacokinetic studies to characterize the dose-exposure relationship in your specific animal model.



Contradictory results in fibrosis assessment between studies.

The animal model used can significantly influence the manifestation and progression of fibrosis. The methionine-and choline-deficient (MCD) diet model, for example, is known for its aggressive fibrosis development.

1. Ensure the chosen animal model is appropriate for the specific research question. 2. Standardize all aspects of the study protocol, including diet, housing, and endpoint analysis. 3. Use multiple methods for fibrosis assessment (e.g., histology with Sirius Red staining, gene expression analysis of fibrotic markers) to obtain a comprehensive picture.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preclinical chronic toxicity studies of **Icomidocholic acid**.

Table 1: Six-Month Chronic Oral Toxicity Study in Rats

Parameter	Results
Species	Rat
Duration	6 months
Maximum Dose Tested	1,000 mg/kg/day
Key Observations	No treatment-related mortalities or effects on body weight. No significant adverse events in ophthalmologic, hematologic, and biochemical testing, or in macroscopic and microscopic organ examinations.[2]
No-Observed-Adverse-Effect-Level (NOAEL)	≥ 1,000 mg/kg/day

Table 2: Six-Month Chronic Oral Toxicity Study in Dogs



Parameter	Results
Species	Dog
Duration	6 months
Maximum Dose Tested	1,500 mg/kg/day
Key Observations	No treatment-related mortalities or effects on body weight. No significant adverse events in ophthalmologic, hematologic, and biochemical testing, or in macroscopic organ examination. A decrease in total blood cholesterol and a slight increase in adrenal gland size were noted and assessed as pharmacodynamic effects.[2]
No-Observed-Adverse-Effect-Level (NOAEL)	≥ 1,500 mg/kg/day

Experimental Protocols

Representative Protocol: Chronic Oral Toxicity Study (Based on ICH M3 (R2) Guidelines)

This protocol is a representative example and may not reflect the exact details of the proprietary studies conducted.

- 1. Objective: To evaluate the potential toxicity of **Icomidocholic acid** following daily oral administration to one rodent and one non-rodent species for a period of 6 months.
- 2. Test System:
- Rodent Species: Sprague-Dawley rats
- Non-Rodent Species: Beagle dogs
- Animal Husbandry: Animals are housed in controlled environmental conditions with a 12hour light/dark cycle, and access to standard chow and water ad libitum.
- 3. Experimental Design:



- Groups: Four groups per species: a vehicle control group and three dose groups (low, medium, and high).
- Administration: Icomidocholic acid is administered orally via gavage for rats and in capsules for dogs, once daily.
- Dose Selection: Doses are selected based on results from shorter-term dose-range finding studies. The high dose should aim to be a maximum tolerated dose or a limit dose (e.g., 1000 mg/kg/day) if no toxicity is observed.[4]

4. In-Life Observations:

- Mortality and Morbidity: Checked twice daily.
- Clinical Signs: Detailed clinical observations are recorded weekly.
- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology and Electrocardiography (ECG): Conducted prior to the study and at termination.

5. Clinical Pathology:

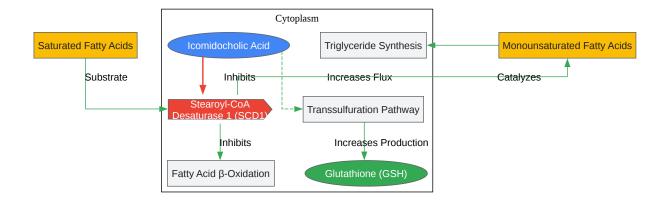
- Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and at termination for analysis of a standard panel of parameters.
- Urinalysis: Conducted at termination.

6. Post-Mortem Procedures:

- Necropsy: All animals undergo a full macroscopic examination at the end of the study.
- · Organ Weights: Key organs are weighed.
- Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Any macroscopic lesions from other groups are also examined.



Visualizations Signaling Pathway of Icomidocholic Acid

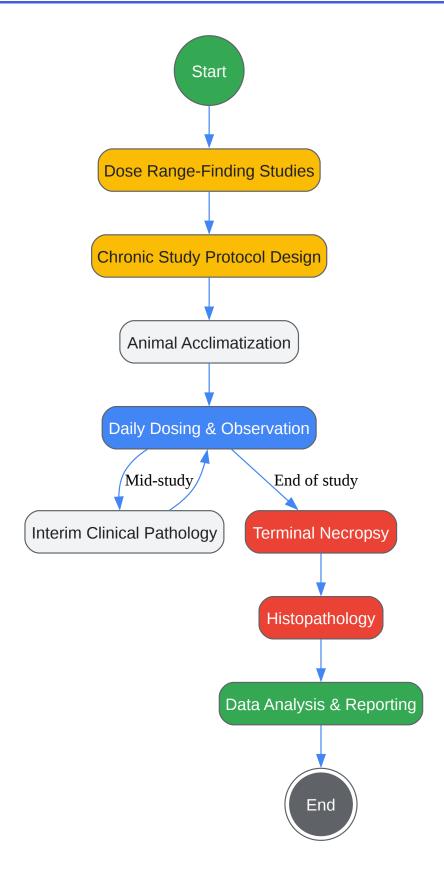


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Caption: Mechanism of action of Icomidocholic acid as an SCD1 inhibitor.

Experimental Workflow for a Chronic Toxicology Study





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Caption: General workflow for preclinical chronic toxicity assessment.



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